[5-(6-Aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol
Description
Historical Context of Nucleoside Analog Development in Antiviral Research
The development of nucleoside analogs as antiviral agents has a long and significant history in medicinal chemistry. nih.govresearchgate.net Nucleosides and nucleotides are fundamental building blocks for DNA and RNA synthesis, playing crucial roles in the replication and transcription of genetic information. nih.govazolifesciences.com Early antiviral research recognized that modifying these natural components could interfere with viral replication processes. researchgate.net The discovery of acyclovir, a highly selective antiviral drug targeting herpes simplex virus (HSV), marked a significant milestone and spurred further research into nucleoside analogs. nih.govelsevier.es This involved exploring modifications to the sugar moiety and the nucleobase to achieve potent antiviral activity with reduced toxicity to host cells. nih.govresearchgate.net Nucleoside analogs are widely used in antiviral therapy, interfering with viral DNA or RNA replication by causing premature chain termination or inducing mutations. azolifesciences.com
Discovery and Initial Characterization of Lodenosine as a Purine (B94841) Nucleoside Analog
Lodenosine is a synthetic purine nucleoside analog, specifically a derivative of adenosine (B11128). nih.gov Its discovery and initial characterization were driven by the ongoing effort to find effective antiviral compounds, particularly against retroviruses like HIV. Lodenosine was rationally designed to possess improved chemical and enzymatic stability compared to some earlier nucleoside analogs. nih.gov Early studies characterized Lodenosine as an experimental anti-AIDS drug. nih.govresearchgate.net Research indicated that Lodenosine showed activity against clinical isolates and cell lines that had developed resistance to other nucleoside reverse transcriptase inhibitors such as AZT (Zidovudine), dideoxyinosine (Didanosine), and dideoxycytosine (Zalcitabine). nih.govnih.gov The preparation of Lodenosine as an acid-stable analog was also reported. researchgate.net
Here are some computed properties of Lodenosine:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN₅O₂ | PubChem nih.gov |
| Molecular Weight | 253.23 g/mol | PubChem nih.gov |
| XLogP3 | -0.2 | PubChem nih.gov |
| Melting Point | 223-226 °C | CAS Common Chemistry cas.org |
| PubChem CID | 72180 (also listed as 72248 and 72195) | PubChem nih.govnih.govuni.lu |
| CAS Number | 110143-10-7 (also listed as 110143-05-0) | Pharmaffiliates pharmaffiliates.com, CAS Common Chemistry cas.org, PubChem nih.gov |
Lodenosine within the Landscape of Fluorinated Nucleoside Therapeutics
Fluorinated nucleosides represent an important class of modified nucleosides that have demonstrated therapeutic potential against various diseases, including viral infections and cancer. researchgate.netmdpi.comresearchgate.net The introduction of a fluorine atom into the nucleoside structure can significantly influence its biological profile by altering electronic properties, conformation, and stability. mdpi.comresearchgate.net Specifically, replacing a hydroxyl group with fluorine can reduce polarity and increase hydrophobicity, bioavailability, and cellular uptake. researchgate.net This modification can also enhance metabolic stability and resistance to enzymatic degradation. mdpi.com
Lodenosine, as a 2'-fluoro-substituted purine nucleoside, fits within this landscape of fluorinated nucleoside therapeutics. nih.govnih.gov The presence of fluorine at the 2' position in nucleosides has been extensively studied and is known to affect conformational preferences and metabolic stability. researchgate.netrsc.org While Lodenosine's development as an anti-HIV agent was eventually discontinued, its characterization contributed to the broader understanding of how fluorination impacts the properties and potential therapeutic applications of nucleoside analogs. wikipedia.orgrsc.org The chemical diversification of fluorinated nucleosides continues to be an active area of research for developing new drugs. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMFSMODRNJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869523 | |
| Record name | 9-(2,3-Dideoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-10-7 | |
| Record name | .beta.-Fluoro-ddA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization of Lodenosine
Stereoselective Synthesis Pathways for Lodenosine
The synthesis of Lodenosine involves the creation of specific stereochemical configurations at the chiral carbons of the sugar ring to ensure the desired biological activity. Stereoselective approaches are crucial for the efficient and pure synthesis of nucleoside analogs. Several strategies have been developed to achieve the correct β-D- configuration and the specific stereochemistry at the 2' position. Stereoselective glycosylation reactions are often employed to control the attachment of the purine (B94841) base to the sugar moiety with the desired β-anomeric configuration. fishersci.ieribocentre.org
Industrial-Scale Synthetic Routes
Industrial production of Lodenosine has been explored through different synthetic routes starting from readily available precursors such as purine riboside or purine 3'-deoxyriboside. americanelements.com These large-scale processes prioritize efficiency, cost-effectiveness, safety, and environmental considerations. One reported industrial process highlights the use of triethylamine (B128534) trihydrofluoride (NEt3.HF) as a fluorinating agent in a specific conversion step, noting its advantages in terms of noncorrosiveness and higher yields compared to diethylaminosulfur trifluoride (DAST) for that particular transformation. wikipedia.org
Laboratory-Scale Synthetic Approaches from Precursors
Numerous laboratory-scale synthetic routes to Lodenosine have been developed, often starting from protected carbohydrate derivatives or modified nucleosides. These approaches explore various chemical transformations to construct the Lodenosine structure.
One method involves the selective benzoylation of 6-chloropurine (B14466) riboside, followed by protection of other hydroxyl groups, fluorination using DAST, and subsequent deprotection and conversion of the chloropurine to the adenine (B156593) base. wikipedia.org Another route describes the selective tritylation of a chloropurine derivative at the 5'-hydroxyl group, followed by DAST-mediated fluorination at the 2'-position, and subsequent deprotection and amination. wikipedia.org
A different strategy utilizes 2-deoxy-2-fluoro-1-O-methyl-beta-D-arabinofuranose as a starting material. This involves a sequence of reactions including silylation, functional group interconversions, bromination to generate a glycosyl bromide, coupling with 6-chloro-9-(trimethylsilyl)purine, and final deprotection using TBAF to afford the chloronucleoside, which is then converted to Lodenosine. wikipedia.org Other laboratory syntheses have explored starting materials such as 2,3-O-dimesyl-5-O-(4-methoxybenzyl)-1-O-methyl-alpha-D-xylofuranose, involving reduction, DAST fluorination, and condensation with adenine wikipedia.org, or 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose, involving bromination and condensation with 6-chloropurine. wikipedia.org
Advanced Fluorination Reagents and Techniques in Lodenosine Synthesis
The introduction of the fluorine atom at the 2' position with the correct stereochemistry is a critical step in the synthesis of Lodenosine. Various fluorinating reagents and techniques have been employed for this purpose.
Application of Aminosulfur Trifluorides (e.g., DAST)
Aminosulfur trifluorides, particularly diethylaminosulfur trifluoride (DAST), are widely used reagents for the deoxyfluorination of alcohols in nucleoside synthesis. ribocentre.orgwikipedia.orgwikipedia.orgfishersci.ca DAST facilitates the conversion of hydroxyl groups to fluorine atoms. wikipedia.orgwikipedia.org In the case of secondary alcohols, the reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon bearing the hydroxyl group, which is crucial for achieving the desired stereochemistry at the 2' position of Lodenosine. wikipedia.org DAST has been successfully applied in the synthesis of 2'-beta-fluoro nucleoside derivatives, including precursors to Lodenosine. fishersci.iewikipedia.orgwikipedia.org Other related aminosulfur trifluoride reagents, such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) and morpholine (B109124) sulfur trifluoride (Morpho-DAST), are also utilized for specific fluorination reactions in nucleoside chemistry. wikipedia.orgwikipedia.orgfishersci.pt
Utilization of Fluoride (B91410) Salts (e.g., NEt3.HF, TBAF)
Fluoride salts serve as sources of nucleophilic fluoride in organic reactions. wikipedia.orgwikipedia.org Triethylamine trihydrofluoride (NEt3.HF), a complex of triethylamine and hydrogen fluoride, has been noted for its utility in Lodenosine synthesis on an industrial scale. wikipedia.org It is considered a mild and selective fluorinating agent. nih.govnih.gov In a specific step of an industrial process, NEt3.HF provided better yields and was less corrosive compared to DAST for the conversion of a key intermediate. wikipedia.org
Tetrabutylammonium fluoride (TBAF) is another commonly used fluoride salt, valued for its enhanced solubility in organic solvents. wikipedia.orgwikipedia.org TBAF can be used to convert alcohols to fluorides, typically after activating the hydroxyl group to become a better leaving group. wikipedia.orgwikipedia.org Beyond fluorination, TBAF is also frequently employed for the deprotection of silyl (B83357) ethers, a common protecting group in nucleoside synthesis, including in one described route to Lodenosine where it was used for desilylation. wikipedia.org Selective fluorination using TBAF has been reported in other nucleoside analog syntheses, sometimes offering advantages over DAST. wikipedia.orgwikipedia.org
Electrophilic Fluorination Strategies (e.g., Selectfluor)
Electrophilic fluorination presents an alternative approach to introduce fluorine into organic molecules, complementing nucleophilic methods. cenmed.com Reagents containing a nitrogen-fluorine bond are prominent electrophilic fluorinating agents. cenmed.com Selectfluor is a well-known example of such a reagent, utilized for electrophilic fluorination. wikipedia.orgcenmed.comfishersci.atguidetopharmacology.orgjkenterprises.com.pk In the context of nucleoside chemistry, Selectfluor has been applied to fluorinate heterocyclic bases or electron-rich double bonds within the sugar moiety. wikipedia.org While Selectfluor is a versatile tool in fluorination, the synthesis of the 2'-fluoro group in Lodenosine is typically achieved through nucleophilic substitution of a leaving group at the 2' position, consistent with the stereochemical outcome. The direct application of electrophilic fluorination strategies like those employing Selectfluor specifically for the introduction of the 2'-fluoro group in Lodenosine is not a primary method described in the literature.
Here is a summary of some key reagents and their applications in Lodenosine synthesis and related fluorinated nucleoside chemistry:
| Reagent | Type of Fluorination | Typical Application in Nucleoside Synthesis | Relevance to Lodenosine Synthesis |
| DAST | Nucleophilic | Deoxyfluorination of alcohols (e.g., 2'-OH to 2'-F) | Used in laboratory-scale syntheses for 2'-fluorination. fishersci.iewikipedia.orgwikipedia.org |
| NEt3.HF | Nucleophilic | Deoxyfluorination of alcohols | Used in an industrial process; offers advantages over DAST in a specific step. wikipedia.org |
| TBAF | Nucleophilic | Deoxyfluorination (often after activation), Silyl ether deprotection | Used for deprotection in one synthesis route; reported for selective fluorination in related analogs. wikipedia.orgwikipedia.orgwikipedia.org |
| Selectfluor | Electrophilic | Fluorination of heterocyclic bases, electron-rich double bonds | Used in general nucleoside fluorination; not typically for the 2'-fluoro group of Lodenosine. wikipedia.org |
Synthesis of Lodenosine Analogues and Prodrugs
The development of prodrugs and analogues of nucleoside inhibitors like Lodenosine is a key strategy to overcome limitations such as poor bioavailability, rapid metabolism, or inefficient cellular delivery of the active phosphorylated species.
Adenosine (B11128) deaminase (ADA) is an enzyme involved in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively medchemexpress.com. The concept of ADA-activated prodrugs involves designing a modified nucleoside that is a substrate for ADA, with the deamination product being the therapeutically active compound nih.gov. This approach can be particularly relevant for targeting tissues where ADA expression is high.
Research has explored the synthesis of acid-stable (2'-fluoro-2',3'-dideoxyarabinofuranosyl)adenine nucleosides containing lipophilic groups at various positions on the adenine ring as potential ADA-activated prodrugs nih.gov. These modifications were intended to enhance lipophilicity for improved cellular uptake or delivery to specific compartments like the central nervous system nih.govnih.gov.
Specific examples of synthesized analogues include those with methyl, benzoyl, or chloro substituents at the N6 position of the adenine ring nih.gov. The synthesis typically involves chemical modifications of the adenine base of the nucleoside scaffold. For instance, the 6-chloro analog can serve as an intermediate for introducing various amino substituents at the 6-position nih.gov.
Studies have investigated the kinetics of deamination of these analogues by ADA. For example, the N6-methyl analogue (1f) and the 6-chloro analogue (1i) were shown to be converted by ADA to the anti-HIV active inosine compound (1b) nih.gov. The anti-HIV activity of these prodrugs was dependent on the presence of ADA, as their activity was abolished by an ADA inhibitor and enhanced by the addition of ADA nih.gov. This enzymatic conversion highlights their function as ADA-activated prodrugs.
Research findings on the activity of some ADA-activated prodrugs are summarized in the table below:
| Compound | Adenine Ring Modification | Anti-HIV Activity (Protection of ATH8 cells) nih.gov | ADA Conversion nih.gov |
| Parent (1a) | Unsubstituted | Active | Substrate |
| N6-methyl (1f) | N6-CH₃ | Modest (30-50%) | Quantitative |
| N6-benzoyl (1g) | N6-benzoyl | Modest (30-50%) | Not specified |
| 6-chloro (1i) | 6-Cl | Modest (30-50%) | Substrate |
| 2-methyl (1d) | 2-CH₃ | Abolished | Not specified |
| 8-methyl (1h) | 8-CH₃ | Abolished | Not specified |
| 2,N6-dimethyl (1e) | 2-CH₃, N6-CH₃ | Abolished | Not specified |
| N1-oxide (21) | N1-oxide | Abolished | Not specified |
| 6-dimethylamino | 6-N(CH₃)₂ | Active (ED₅₀ 18 µM) without ADA hydrolysis nih.gov | Much slower than F-ddA nih.gov |
These findings indicate that modifications on the adenine ring can significantly influence both the antiviral activity and their recognition and processing by ADA, underscoring the importance of rational design in developing ADA-activated prodrugs.
Nucleoside analogues typically require intracellular phosphorylation to their active triphosphate forms. The highly charged nature of nucleoside monophosphates limits their ability to cross cell membranes uni-hamburg.deuni-hamburg.de. CycloSal-pronucleotide derivatives are a class of prodrugs designed to deliver the nucleoside monophosphate directly into cells by masking the negative charges of the phosphate (B84403) group with a lipophilic salicylalcohol-derived moiety uni-hamburg.deuni-hamburg.deresearchgate.net. Once inside the cell, the cycloSal mask is cleaved, typically through a chemically induced tandem reaction, to release the nucleoside monophosphate uni-hamburg.denih.gov.
The synthesis of cycloSal-pronucleotides of nucleoside analogues, including those related to Lodenosine (F-ara-ddA), has been reported nih.govnih.gov. This method often involves a phosphorus(III) approach, starting from substituted salicyl alcohols and the nucleoside analogue nih.gov. The resulting phosphotriesters are lipophilic and can effectively cross cell membranes uni-hamburg.denih.gov.
Research on cycloSal triesters derived from 2'-fluoro-ara-2',3'-dideoxyadenosine (F-ara-ddA, Lodenosine) and its ribo-analogue (F-ribo-ddA) has demonstrated their potential as a strategy to bypass metabolic limitations nih.gov. These cycloSal prodrugs showed increased lipophilicity compared to the parent nucleosides nih.gov.
Hydrolysis studies revealed that these triesters selectively release the corresponding nucleoside monophosphates under mild aqueous basic conditions nih.govnih.gov. Importantly, these cycloSal derivatives were found to be resistant to deamination by ADA and adenosine monophosphate deaminase (AMPDA), suggesting that they can deliver the nucleotide directly without undergoing enzymatic deamination nih.govnih.gov.
Detailed research findings on the properties of cycloSal triesters derived from F-ara-ddA (Lodenosine) and F-ribo-ddA are presented below:
| Compound Class | Parent Nucleoside | Lipophilicity (log P increase vs parent) nih.gov | Resistance to ADA/AMPDA Deamination nih.gov | Antiviral Activity (vs HIV in CEM cells) nih.gov |
| CycloSal triesters (4) | F-ara-ddA (2) | Considerably increased | Complete resistance | 10-fold more potent than parent nucleoside |
| CycloSal triesters (5) | F-ribo-ddA (3) | Considerably increased | Complete resistance | Higher activity than F-ara-ddA (2) |
These studies highlight the effectiveness of the cycloSal-pronucleotide approach in improving the delivery and activity of nucleoside analogues, particularly by overcoming metabolic barriers such as deamination.
Molecular Mechanisms of Action of Lodenosine
Inhibition of Viral Reverse Transcriptase Activity
The core mechanism by which Lodenosine inhibits viral replication involves interfering with the activity of reverse transcriptase. This interference occurs after Lodenosine is processed within the host cell.
Intracellular Phosphorylation to Active Triphosphate Metabolite
Like other nucleoside analogs, Lodenosine is not active in its initial form and requires intracellular phosphorylation to become a functional antiviral agent wikipedia.orgimmunopaedia.org.za. This process involves the sequential addition of three phosphate (B84403) groups by host cellular kinases, converting Lodenosine into its active triphosphate metabolite wikipedia.orgimmunopaedia.org.za. This triphosphate form is the molecule that directly interacts with the viral reverse transcriptase.
Competitive Inhibition of Deoxyribonucleotide Triphosphate Incorporation
The active triphosphate metabolite of Lodenosine acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural deoxyadenosine (B7792050) triphosphate (dATP), one of the building blocks required by reverse transcriptase to synthesize viral DNA wikipedia.orgacademie-sciences.fr. By mimicking the structure of a natural substrate, the Lodenosine triphosphate can bind to the active site of the enzyme patsnap.compharmacologycanada.org.
DNA Chain Termination Consequent to Analog Incorporation
Upon binding to the active site of reverse transcriptase, the Lodenosine triphosphate can be incorporated into the growing viral DNA chain ontosight.aiwikipedia.orgacademie-sciences.fr. Lodenosine is a dideoxynucleoside analog, meaning it lacks the 3'-hydroxyl group on the sugar ring that is necessary for the formation of the phosphodiester bond with the next incoming nucleotide ontosight.aiimmunopaedia.org.za. The absence of this crucial hydroxyl group prevents further elongation of the DNA chain, effectively terminating the synthesis of the viral genome ontosight.aiwikipedia.orgimmunopaedia.org.zaacademie-sciences.fr.
Interactions with Cellular Kinases and Metabolic Pathways
The efficacy and metabolic fate of Lodenosine are also influenced by its interactions with cellular enzymes, particularly kinases involved in nucleotide metabolism.
Specificity of Cellular Kinase Phosphorylation (e.g., Deoxycytidine Kinase)
The initial phosphorylation of nucleoside analogs is often a critical step in their activation, and this step is carried out by cellular kinases wikipedia.orgimmunopaedia.org.za. While the specific kinases responsible for the phosphorylation of Lodenosine are not explicitly detailed in all provided sources, nucleoside analogs often utilize host cellular kinases involved in the phosphorylation of endogenous nucleosides wikipedia.orgresearchgate.net. Deoxycytidine kinase (dCK) is a key enzyme in the phosphorylation of deoxycytidine analogs and other nucleosides, and its activity can be important for the activation of various antiviral and anticancer nucleoside drugs mdpi.comcardiff.ac.uk. The efficiency and specificity with which cellular kinases phosphorylate Lodenosine influence the intracellular concentration of its active triphosphate form.
Enhanced Enzymatic Stability to Deamination
Lodenosine was designed to have improved chemical and enzymatic stability nih.gov. The incorporation of a fluorine atom at the 2' position of the sugar ring in some nucleoside analogs, such as clofarabine (B1669196) (which shares some structural similarities with Lodenosine), has been shown to increase stability, including resistance to enzymatic deamination ncats.iomdpi.com. Deamination is a metabolic process catalyzed by enzymes like adenosine (B11128) deaminase, which can inactivate adenosine analogs nih.govacs.org. The enhanced stability of Lodenosine to deamination contributes to its persistence within cells and its ability to be converted to the active triphosphate form nih.govannualreviews.org.
Mechanisms of Cellular Uptake for Lodenosine and its Prodrugs
Nucleoside analogs like Lodenosine require transport into cells to exert their pharmacological effects cardiff.ac.uk. Cellular uptake of nucleoside drugs can occur through various mechanisms, including carrier-mediated transport nih.gov.
Research using an in situ intestinal perfusion technique in rats examined the permeability of several dideoxynucleosides, including Lodenosine (F-ddA), across the ileum. This study compared the permeability from the lumen to the blood (PLtoB) and from the blood to the lumen (PBtoL) nih.gov. While other compounds like 2',3'-dideoxyinosine (ddI) and 2'-beta-fluoro-2',3'-dideoxyinosine (F-ddI) showed significantly higher permeability from blood to lumen, suggesting carrier-mediated efflux, the difference between PBtoL and PLtoB for Lodenosine (F-ddA) did not reach statistical significance nih.gov. This suggests that while other dideoxynucleosides may be subject to significant efflux, the transport of Lodenosine across the intestinal barrier might involve different mechanisms or a less pronounced asymmetry in transport.
The incorporation of fluorine atoms into nucleosides can influence their physicochemical properties, potentially affecting cellular uptake researchgate.netannualreviews.org. Replacing a hydroxyl group with fluorine can reduce polarity and increase hydrophobicity, which may enhance bioavailability and cellular uptake researchgate.net. Lodenosine is a fluorinated nucleoside, with a fluorine atom at the 2' position nih.govwikipedia.org. This modification was part of the rational design to improve its stability nih.gov, and it may also play a role in its cellular entry.
While the specific transporters responsible for Lodenosine's cellular uptake are not explicitly detailed in the provided search results, nucleoside analogs are generally transported by specific membrane protein transporters belonging to superfamilies like the ATP-Binding Cassette (ABC) and Multifacilitator superfamilies rlmc.edu.pk. The transport mechanisms can involve facilitated transport, as seen with other nucleoside analogs like 5-fluorouracil (B62378) (5-FU) which enters cells using the same facilitated transport mechanism as uracil (B121893) researchgate.netmdpi.com.
The concept of prodrugs is often employed to improve the cellular uptake and bioavailability of nucleoside analogs researchgate.netmdpi.com. Prodrug strategies involve chemical modifications to the parent compound that enhance its transport across cell membranes, often followed by intracellular activation to release the active drug researchgate.netmdpi.com. While the search results mention prodrug strategies in the context of other nucleoside analogs like gemcitabine (B846) and tenofovir (B777) researchgate.netmdpi.comtandfonline.com, specific details regarding prodrugs of Lodenosine and their cellular uptake mechanisms were not prominently found within the provided snippets. However, the principle of using prodrugs to enhance cellular uptake is a relevant consideration for nucleoside-based therapeutics researchgate.netmdpi.com.
Structure Activity Relationship Sar of Lodenosine and Its Derivatives
Influence of Fluorine Substitution on Ribose Ring Conformation
Fluorine substitution, particularly at the 2' and 3' positions of the furanose ring, dramatically affects both metabolic stability and biological activity. researchgate.net This is attributed not only to the inherent strength of the C-F bond, which is resistant to metabolic cleavage, but also to the polarizing effect of the fluoro group that influences the sugar pucker angle through the gauche effect. researchgate.netmdpi.com
Pseudorotational Parameters and Furanose Ring Pucker Preferences
The furanose ring in nucleosides exists in a dynamic equilibrium between different conformations, commonly described by pseudorotational parameters, including the phase angle of pseudorotation (P) and the maximum amplitude of puckering (νmax). nih.govcardiff.ac.uk These parameters define the ring pucker, which can broadly be classified into "North" (C3'-endo) and "South" (C2'-endo) conformations. cardiff.ac.ukresearchgate.net The presence and position of a fluorine atom can significantly bias this equilibrium. researchgate.netnih.gov For instance, a 2'-fluoro substitution can favor a specific conformation, which in turn influences the orientation of the nucleobase. researchgate.net Studies using techniques like NMR and ab initio molecular orbital calculations have shown that the "up-down" orientation of the fluoro substitution at the 2' or 3' position is a primary determinant of the sugar moiety's molecular conformation. researchgate.net
While 2'-fluoro ribose nucleosides tend to adopt a North conformation (C-3'-endo), arabinose analogs, with fluorine in a different orientation, often favor a South conformation (C-2'-endo). nih.gov This difference in pucker preference in arabinose analogs has been linked to potential interactions between the 8-H of the nucleobase and the 2'-F of the sugar, suggesting a stabilizing C-H...F-C hydrogen bond. nih.gov
Impact on Glycosidic Bond Stability
The stability of the N-glycosidic bond, which links the nucleobase to the sugar, is crucial for the metabolic fate and oral bioavailability of nucleoside analogs. annualreviews.orgttu.ee The introduction of a fluorine atom in the ribose ring can significantly increase the chemical and metabolic stability of this bond. nih.govmdpi.comresearchgate.net Specifically, substitution of the 2'-OH group with fluorine can slow or even abolish the enzymatic catalysis of the glycosidic bond without altering the original conformation of the nucleoside. mdpi.com This increased stability contributes to a decreased susceptibility to enzymatic cleavage by enzymes like purine (B94841) nucleoside phosphorylase and improved resistance to acid hydrolysis. annualreviews.orgmdpi.com Lodenosine, with its 2'-fluoro modification, exhibits increased chemical and metabolic stability, including resistance to acid hydrolysis, compared to its non-fluorinated parent compound. annualreviews.orgnih.gov
Structural Determinants for Antiviral Potency and Selectivity
The antiviral activity of nucleoside analogs is closely tied to their ability to be anabolized to their active triphosphate forms and subsequently inhibit viral polymerases or reverse transcriptases, often by acting as chain terminators. beilstein-journals.org The structural features of the nucleoside analog, including the sugar conformation and the nature of the nucleobase, play a critical role in their recognition and processing by both viral and host cellular enzymes. beilstein-journals.org
For Lodenosine, its antiviral activity against HIV-1 has been demonstrated in primary human lymphocytes. nih.govresearchgate.net As a 2'-β-fluoro nucleoside, its antiviral potential is linked to the stabilization of the glycosidic bond. nih.gov The specific conformation adopted by the furanose ring can influence binding to target enzymes. Studies on other nucleoside analogs have shown that derivatives biased towards a "Northern" sugar ring pucker can exhibit different binding affinities and enzymatic processing rates compared to those favoring a "Southern" conformation. researchgate.net
The selectivity of nucleoside analogs for viral enzymes over host cellular enzymes is a key determinant of their therapeutic index. While the exact structural determinants for Lodenosine's selectivity are not fully detailed in the provided sources, the general principles of nucleoside analog design suggest that modifications influencing sugar pucker, glycosidic bond stability, and the electronic properties of the nucleobase can all contribute to differential recognition by viral reverse transcriptases and human DNA polymerases. beilstein-journals.org The increased metabolic stability conferred by the fluorine atom in Lodenosine may also contribute to its selectivity profile by reducing its degradation by host enzymes. annualreviews.orgmdpi.com
Rational Design Principles for Modified Nucleoside Analogues
The rational design of modified nucleoside analogues like Lodenosine involves incorporating structural features intended to improve their pharmacokinetic and pharmacodynamic properties. annualreviews.org Key design principles include:
Enhancing Metabolic Stability: Modifications, particularly fluorination, are introduced to increase the stability of the glycosidic bond and resistance to enzymatic degradation (e.g., by phosphorylases or deaminases). annualreviews.orgresearchgate.netmdpi.comttu.ee This improves bioavailability and extends the intracellular half-life of the active triphosphate form. annualreviews.org
Modulating Ribose Conformation: Strategic placement of substituents, such as fluorine, is used to bias the furanose ring pucker towards conformations that are preferentially recognized and incorporated by viral polymerases while being less favored by host polymerases. researchgate.netmdpi.comnih.gov
Improving Cell Permeability and Intracellular Activation: Modifications can influence the lipophilicity of the nucleoside, affecting its ability to cross cell membranes. mdpi.com The design also considers the requirements for intracellular phosphorylation by cellular kinases to generate the active triphosphate metabolite. mdpi.combeilstein-journals.org
Optimizing Interactions with Target Enzymes: Rational design aims to create analogs that effectively compete with natural nucleoside triphosphates for binding to the active site of viral enzymes and inhibit their activity, often through chain termination. beilstein-journals.org Structural studies of enzyme-nucleoside complexes can inform the design process.
Lodenosine exemplifies these principles, being designed with a 2'-fluoro modification to enhance acid and metabolic stability, aiming for improved oral bioavailability and sustained intracellular levels of its active form. annualreviews.org The development of Lodenosine highlights the iterative process of synthesis, structural analysis, and biological evaluation in the rational design of nucleoside-based therapeutics. taylorfrancis.comroutledge.com
Preclinical Antiviral Efficacy and Selectivity in Vitro Studies
Antiviral Activity against Human Immunodeficiency Virus (HIV) in Cellular Models
Lodenosine has demonstrated antiviral activity against Human Immunodeficiency Virus type 1 (HIV-1) in various cellular models nih.govresearchgate.netresearchgate.net. It functions as a nucleoside reverse transcriptase inhibitor, targeting the viral reverse transcriptase enzyme essential for HIV replication nih.govresearchgate.netnih.gov. Studies using primary human lymphocytes and other cell lines have shown Lodenosine's ability to inhibit HIV-1 replication researchgate.netresearchgate.net. Notably, it has exhibited activity against clinical isolates and cell lines that display resistance to other NRTIs such as zidovudine (B1683550) (AZT), dideoxyinosine (ddI), and dideoxycytosine (ddC) nih.gov. Research indicates that the triphosphate form of Lodenosine is a potent inhibitor of reverse transcriptase researchgate.net.
Antiviral Activity against Hepatitis B Virus (HBV) in Cellular Models
While Lodenosine was primarily investigated for its anti-HIV activity, some research has explored its effects on Hepatitis B Virus (HBV). Nucleoside analogs, in general, are a class of drugs that have yielded efficacious therapies against viruses including Hepatitis B cdc.gov. However, specific detailed data on Lodenosine's antiviral activity against HBV in cellular models were not prominently available in the search results, with some sources indicating that HBV studies were subsequently abandoned for other compounds due to a lack of advantage versus standard of care researchgate.net. Nucleosides typically inhibit the reverse transcriptional step of the HBV life cycle mdpi.com.
Comparative Antiviral Profiling with Other Nucleoside Analogs in Cell Culture
Comparative studies have profiled Lodenosine's antiviral activity alongside other nucleoside analogs in cell culture. As an analog of adenosine (B11128) and an NRTI, its mechanism of action is similar to other drugs in this class, interfering with reverse transcriptase nih.govresearchgate.netchapman.edu. Some investigations have compared Lodenosine to other fluorinated nucleosides, noting that certain novel difluorinated nucleosides demonstrated higher in vitro potency against HIV-1 than Lodenosine researchgate.net. While Lodenosine showed activity against NRTI-resistant HIV strains, the landscape of antiviral development constantly involves the evaluation of new compounds with potentially improved profiles nih.govtandfonline.com. For instance, studies on other nucleoside analogs like those targeting coronavirus RNA-dependent RNA polymerase highlight the diverse targets and mechanisms within this class of antivirals chapman.edunih.gov.
Methodologies for Quantifying In Vitro Antiviral Potency (e.g., EC50 Determinations)
In vitro antiviral potency is typically quantified using methodologies that determine the concentration of a compound required to inhibit viral replication by a certain percentage. The most common measure is the half-maximal effective concentration (EC50), which represents the concentration of the antiviral agent that inhibits viral replication or virus-induced cytopathic effect (CPE) by 50% in cell culture d-nb.infonih.govcreative-diagnostics.com.
These determinations are often performed using dose-response experiments where cells, either uninfected or infected with the target virus, are exposed to serial dilutions of the compound d-nb.infonih.govnih.gov. For antiviral assays, cells are infected with the virus and treated with the compound, and viral replication is measured by various methods, such as quantifying viral load (e.g., HIV RNA or HBV DNA), measuring viral antigens (e.g., HBsAg, HBeAg), or assessing the reduction of virus-induced CPE mdpi.comnih.govcreative-diagnostics.com.
Cytotoxicity is simultaneously assessed in uninfected cells to determine the half-maximal cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% d-nb.infonih.govcreative-diagnostics.comlabinsights.nl. Assays like the MTT method are commonly used for cytotoxicity evaluation d-nb.infonih.gov.
The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50) d-nb.infonih.govcreative-diagnostics.com. A higher selectivity index indicates that the compound is more potent against the virus than it is toxic to the host cells creative-diagnostics.com. Cellular models used for these studies include various cell lines and primary human cells, depending on the virus being investigated researchgate.netresearchgate.netnih.govmdpi.commdpi.comeditco.bionih.gov. Data from these dose-response experiments are often analyzed using non-linear regression analysis to calculate EC50 and CC50 values nih.govcreative-diagnostics.com.
Table: In Vitro Antiviral Activity and Cytotoxicity Measures (Illustrative Example based on common methodologies)
| Compound | Target Virus | Cell Type | Assay Method (Example) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lodenosine | HIV-1 | Primary Human Lymphocytes | Antiviral Activity | ~0.72 researchgate.net | >100 researchgate.net | >138 researchgate.net |
| Lodenosine | HIV-1 | Cell Lines (Example) | CPE Reduction | Data Varies | Data Varies | Data Varies |
| Lamivudine (B182088) | HBV | HepG2.2.15 Cells | HBV DNA Reduction | Data Varies | Data Varies | Data Varies |
| Adefovir | HBV | HepG2.2.15 Cells | HBV DNA Reduction | Data Varies | Data Varies | Data Varies |
| Zidovudine | HIV-1 | MT-4 Cells | Antiviral Activity | Control Value nih.gov | Control Value nih.gov | Data Varies |
Note: The values presented for Lodenosine are based on a specific study referenced researchgate.net. EC50 and CC50 values can vary depending on the cell type, virus strain, and specific assay methodology used. Values for other compounds are included as examples of comparative data often generated in such studies.
Mechanisms of Viral Resistance to Lodenosine
Characterization of Viral Polymerase Mutations Conferring Resistance (e.g., HIV Reverse Transcriptase)
Resistance to nucleoside reverse transcriptase inhibitors like Lodenosine is often conferred by specific mutations in the pol gene, which encodes the reverse transcriptase enzyme alliedacademies.orgnih.gov. These mutations can reduce the enzyme's affinity for the phosphorylated drug or enhance its ability to excise the incorporated drug nih.gov.
Research into Lodenosine resistance in HIV-1 has identified specific mutations associated with reduced susceptibility. In one study involving in vitro selection experiments, exposure of wild-type HIV-1 to increasing concentrations of Lodenosine resulted in the emergence of variants with reduced sensitivity nih.gov. Sequence analysis of the reverse transcriptase-encoding region revealed changes at specific codons nih.gov.
A key mutation identified was P119S (proline to serine at codon 119) in the reverse transcriptase enzyme nih.gov. This mutation was found to be directly responsible for the reduced sensitivity of HIV-1 to Lodenosine nih.gov. Other mutations observed in the selected viruses included V179D and L214F, although P119S was specifically confirmed to confer reduced susceptibility nih.gov.
It is notable that various infectious clones harboring single or multiple amino acid substitutions known to confer resistance against other NRTIs, including those with multi-dideoxynucleoside resistance, were generally sensitive to Lodenosine nih.gov. This suggests a distinct resistance profile for Lodenosine compared to some other NRTIs nih.gov.
While Lodenosine was investigated for HIV, resistance mechanisms in HBV polymerase are also relevant in the context of nucleoside analogs targeting HBV. HBV resistance to nucleoside analogs occurs through mutations in the viral polymerase, reducing the drug's ability to inhibit viral DNA replication nih.gov. These mutations often occur in the reverse transcriptase domains of the viral polymerase gene nih.govnih.gov. However, specific mutations conferring resistance directly to Lodenosine in HBV were not prominently detailed in the search results. Studies on HBV resistance often focus on mutations selected by other nucleoside analogs like lamivudine (B182088) (LAM), entecavir (B133710) (ETV), and tenofovir (B777) (TDF) nih.gov.
In Vitro Selection and Genetic Analysis of Resistant Viral Variants
In vitro selection experiments are a standard method to study the development of viral resistance to antiviral compounds crownbio.com. This involves exposing viral populations to increasing concentrations of a drug in a laboratory setting, allowing resistant variants to emerge and become dominant crownbio.com.
For Lodenosine, in vitro selection studies with HIV-1 demonstrated that resistance could be induced by exposing wild-type virus to escalating drug concentrations nih.gov. Over multiple passages (e.g., 18 passages in one study), the viral population exhibited decreased sensitivity to Lodenosine nih.gov. Genetic analysis of the viral pol gene in these resistant populations identified the specific mutations, such as P119S, V179D, and L214F, that were selected under Lodenosine pressure nih.gov.
The genetic analysis confirmed that the P119S mutation was strongly associated with Lodenosine resistance in these in vitro settings nih.gov. The selection of specific mutations like P119S highlights how the virus can evolve targeted changes in its reverse transcriptase to evade the inhibitory effects of Lodenosine nih.gov. The moderate level of resistance observed in these in vitro studies and the limited cross-resistance conferred by the selected mutations were noted as factors warranting further investigation into Lodenosine as a potential antiviral agent nih.gov.
Computational Chemistry and Molecular Modeling of Lodenosine Interactions
Molecular Docking Simulations of Lodenosine with Target Enzymes (e.g., Reverse Transcriptase)
Molecular docking simulations are widely used to predict the binding orientation and affinity of small molecules, such as Lodenosine, within the active site of a target protein like HIV-1 reverse transcriptase. This technique helps to elucidate the key interactions driving ligand binding and can inform the design of more potent inhibitors. HIV-1 RT is a primary target for antiretroviral drugs, and docking studies are routinely employed to understand the binding modes of both nucleoside and non-nucleoside reverse transcriptase inhibitors. sums.ac.irjmchemsci.com
Studies have utilized molecular docking to explore the interaction of various compounds, including RT inhibitors, with HIV-1 RT. jmchemsci.comresearchgate.netscirp.org These simulations can identify crucial amino acid residues involved in binding and estimate the binding energy. For instance, a study investigating the molecular docking of specific reverse transcriptase inhibitory ligands onto HIV-1 RT included Lodenosine, reporting a docking score. researchgate.net Another study on benzimidazolone derivatives as HIV-1 RT inhibitors employed docking against both wild-type and mutated forms of the enzyme, providing binding affinity values (Kcal/mol) for promising compounds. jmchemsci.com These examples highlight the application of docking to assess the potential binding of compounds to RT and understand interactions at the binding site.
| Compound Name | Target Enzyme | Docking Score (if available) | Binding Affinity (Kcal/mol, if available) | Source |
|---|---|---|---|---|
| Lodenosine | HIV-1 Reverse Transcriptase | -121.043 | N/A | researchgate.net |
| Benzimidazolone L15 | Wild-type HIV-1 RT | N/A | -11.5 | jmchemsci.com |
| Benzimidazolone L17 | Wild-type HIV-1 RT | N/A | -11.4 | jmchemsci.com |
| Benzimidazolone L15 | HIV-1 RT Y181C mutant | N/A | -11.2 | jmchemsci.com |
| Benzimidazolone L17 | HIV-1 RT Y181C mutant | N/A | -10.1 | jmchemsci.com |
| Benzimidazolone L15 | HIV-1 RT K103N mutant | N/A | -11.5 | jmchemsci.com |
| Benzimidazolone L17 | HIV-1 RT K103N mutant | N/A | -11.6 | jmchemsci.com |
| Benzimidazolone L15 | HIV-1 RT K103N/Y181C mutant | N/A | -11.1 | jmchemsci.com |
| Benzimidazolone L17 | HIV-1 RT K103N/Y181C mutant | N/A | -9.9 | jmchemsci.com |
Molecular Dynamics Simulations for Conformational Dynamics and Ligand Binding
Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand interactions, allowing researchers to study the conformational flexibility of both the enzyme and the ligand over time. mdpi.comnih.govvolkamerlab.org Unlike static docking poses, MD captures the dynamic nature of biological systems, providing a more realistic representation of the binding process and the stability of the resulting complex. MD simulations can reveal conformational changes in the protein upon ligand binding and explore different binding pathways. mdpi.comnih.gov
The application of MD simulations is crucial for understanding the intricacies of ligand binding, including the identification of transient interactions and the influence of the surrounding environment (e.g., solvent and membrane). nih.govnih.gov
MD simulations are instrumental in assessing the stability of the protein-ligand complex over the simulation period. By analyzing parameters such as root mean square deviation (RMSD) of the protein backbone and ligand, researchers can gauge the stability of the bound state. Furthermore, MD simulations enable the detailed analysis of specific interactions, such as hydrogen bonds, salt bridges, hydrophobic contacts, and pi-pi stacking, that contribute to the binding affinity and stability of the complex. volkamerlab.orgresearchgate.net Changes in these interactions throughout the simulation can provide insights into the dynamic nature of the binding interface. Analyzing ligand binding energy during MD simulations is also a technique used to understand the strength of the interaction. yasara.org
For nucleoside analogues like Lodenosine, the conformation of the ribose (or deoxyribose/fluorodeoxyribose) ring is a crucial factor influencing binding to target enzymes and subsequent biological activity. The furanose ring of nucleosides can exist in various puckered conformations, commonly described as North and South. researchgate.net MD simulations can explore the dynamic equilibrium between these and other possible sugar puckers when the nucleoside is free in solution and when it is bound to the target enzyme. mdpi.commdpi.comnih.gov Changes in ribose ring conformation upon binding can be critical for proper positioning within the active site and for downstream enzymatic processing. Studies on other sugar-binding proteins and adenosine (B11128) receptors have utilized MD to investigate the conformational dynamics of the sugar moiety upon binding. mdpi.commdpi.com
Analysis of Protein-Ligand Complex Stability and Interactions
Quantum Chemical Analyses of Lodenosine Molecular Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular geometry, and reactivity of small molecules like Lodenosine. researchgate.netnih.govmdpi.commdpi.com These calculations can determine properties such as atomic charges, molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. researchgate.netmdpi.comrsc.org
Applying quantum chemistry to Lodenosine can offer insights into its intrinsic reactivity, potential sites for chemical modifications, and how its electronic properties might influence interactions with amino acid residues in the binding site of reverse transcriptase. Studies on adenosine and its derivatives have employed quantum chemical methods to investigate their electronic and conformational characteristics and their implications for enzyme interactions. nih.gov These analyses can help explain the stability of the glycosidic bond and the preferred conformation around this bond, which are relevant to Lodenosine's design and function as a nucleoside analogue. nih.govmdpi.com
Virtual Screening Methodologies for Lodenosine Analogue Discovery
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates with desired properties, such as binding affinity to a specific target enzyme. tubitak.gov.trgoogle.comnih.govbiorxiv.org This approach can be particularly useful in the discovery of Lodenosine analogues with improved potency, selectivity, or pharmacokinetic properties.
Preclinical Biotransformation and Metabolism of Lodenosine
Pathways of Intracellular Phosphorylation and Active Metabolite Formation
Nucleoside analogs like lodenosine typically function as prodrugs that require intracellular phosphorylation to their active triphosphate forms to exert pharmacological activity researchgate.netmdpi.com. This sequential phosphorylation is a key metabolic pathway for NRTIs researchgate.net. The first phosphorylation step is often rate-limiting vrachi.name. For lodenosine (also referred to as 2'-fluoro-2',3'-dideoxyarabinosyladenine or 2'-F-dd-ara-A in some studies), the anabolic pathway involves phosphorylation to form 2'-fluoro-dideoxynucleotides nih.gov. Studies in human T cell lines, such as MOLT-4, ATH8, and CEM, indicated that lodenosine favors a direct anabolic route towards the formation of its phosphorylated metabolites nih.gov. This process is catalyzed initially by 2'-deoxycytidine (B1670253) kinase nih.gov.
Research comparing lodenosine to its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo), in MOLT-4 cells showed significantly greater accumulation of lodenosine di- and triphosphate compared to the corresponding ddAdo metabolites over the same exposure time nih.gov. Specifically, the amounts of lodenosine di- and triphosphate formed were approximately 20-fold and 5-fold greater, respectively, than the accumulation of 2',3'-dideoxy-ADP and 2',3'-dideoxy-ATP nih.gov. This suggests a more efficient anabolic activation pathway for lodenosine in these cells.
Monitoring intracellular nucleotide analogs is crucial for understanding their pharmacology, although it presents challenges due to their instability, hydrophilicity, and low concentrations in biological matrices researchgate.net. Analytical methods such as HPLC with fluorescence detection have been developed to quantify lodenosine triphosphate in human lymphocytes researchgate.net. This method involves reacting the triphosphate with chloroacetaldehyde (B151913) to produce a fluorescent etheno adduct, which is then separated and quantified researchgate.net.
Deamination Pathways and Catabolite Formation (e.g., 2'-beta-fluoro-2',3'-dideoxyinosine)
Another significant metabolic pathway for nucleoside analogs is deamination, often catalyzed by enzymes like adenosine (B11128) deaminase (ADA) frontiersin.org. Deamination can lead to the formation of catabolites, which may have altered pharmacological activity or be inactive fda.gov.
For lodenosine (F-ddA), deamination results in the formation of 2'-beta-fluoro-2',3'-dideoxyinosine (F-ddI) researchgate.netnih.gov. Studies have shown that lodenosine is deaminated at a significantly slower rate (10 times less rapidly) than ddAdo nih.gov. Furthermore, the resulting deaminated product, F-ddI, is resistant to hydrolysis by purine (B94841) nucleoside phosphorylase, an enzyme that degrades the deamination product of ddAdo (2',3'-dideoxyinosine) nih.gov. This suggests that while deamination occurs, the resulting catabolite (F-ddI) is more metabolically stable compared to the deaminated product of ddAdo nih.gov.
An HPLC method with UV detection has been developed to simultaneously determine lodenosine and its deaminated catabolite, 2'-beta-fluoro-2',3'-dideoxyinosine, in human plasma, which is suitable for use in clinical studies researchgate.net.
In Vitro Bioconversion of Lodenosine Prodrugs in Biological Matrices (e.g., Tissue Homogenates)
Prodrug strategies are often employed to improve the pharmacokinetic properties of drugs, such as bioavailability and tissue distribution mdpi.comnih.gov. This involves designing a modified version of the drug that is converted to the active form within the body, often through enzymatic bioconversion in biological matrices like tissue homogenates d-nb.infomdpi.com.
While lodenosine itself can be considered a type of prodrug requiring intracellular activation, research has also explored lipophilic prodrugs designed to enhance the delivery of its deaminated metabolite, 2'-F-ara-ddI nih.gov. Two such prodrugs, 6-azido-2'-3'-dideoxy-2'-fluoro-beta-D-arabinofuranosylpurine (FAAddP) and N6-methyl-2'-3'-dideoxy-2'-fluoro-beta-D-arabinofuranosyladenine (FMAddA), were synthesized and their biotransformation was studied in vitro using mouse serum, liver homogenate, and brain homogenate nih.gov.
In liver homogenate, FAAddP was metabolized through a two-step process: reduction of the azido (B1232118) group to an amino moiety, followed by deamination, ultimately yielding 2'-F-ara-ddI nih.gov. The initial conversion of FAAddP to 2'-F-ara-ddA was mediated by the microsomal P-450 NADPH reductase system nih.gov. FAAddP was also converted to 2'-F-ara-ddI in brain homogenate, albeit at a slower rate than in the liver nih.gov.
FMAddA, the N6-methyl prodrug, demonstrated stability in brain homogenate and underwent slow metabolism in liver homogenate nih.gov. The in vitro metabolic conversion of FMAddA was stimulated by the addition of adenosine deaminase, indicating that deamination is involved in its bioconversion nih.gov.
These in vitro studies in tissue homogenates provide valuable data on the enzymatic pathways and rates of conversion for lodenosine prodrugs, aiding in the understanding of their potential biotransformation in vivo d-nb.infomdpi.com.
Advanced Analytical Techniques in Lodenosine Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Lodenosine and Metabolites
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Lodenosine and its metabolites in biological samples. HPLC offers a simple, sensitive, and reliable method for both qualitative and quantitative analysis zju.edu.cn.
Specific HPLC methods have been developed for the determination of Lodenosine (F-ddA) and its major metabolite, 2'-beta-fluoro-2',3'-dideoxyinosine (F-ddI), in human plasma nih.govnih.gov. One method utilizes UV detection after solid-phase extraction for sample preparation nih.gov. This method, suitable for clinical studies, employs a pH 4.8 buffered methanol (B129727) gradient on a reversed-phase phenyl column nih.gov. It demonstrated a linear range of 0.05-5 µg/ml (0.2-20 µM) with intra-assay precision better than 8% nih.gov. Analyte recovery was found to be quantitative, and the compounds remained stable in frozen plasma samples nih.gov.
Another sensitive and selective method for Lodenosine and F-ddI in human plasma combines liquid chromatography with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) nih.gov. This procedure involves ultrafiltration and chromatography on a Betasil C18 minibore column, with an in-line valve to remove salts before the ion source nih.gov. Detection is performed using selected reaction monitoring (SRM) nih.gov. This method achieved a limit of quantitation of 4 ng/ml (16 nM) for Lodenosine and 8 ng/ml (32 nM) for F-ddI, with a linear range up to 2000 ng/ml (7.9 µM) for both nih.gov. Predicted concentrations from a validation study were within 5% of nominal values for Lodenosine and 16% for F-ddI, with intra- and inter-assay precision of 13% or better nih.gov. This LC/MS/MS method was successfully applied to analyze samples and evaluate plasma pharmacokinetics in a Phase I clinical trial nih.gov.
Furthermore, a sensitive precolumn derivatization HPLC method using fluorescence detection has been developed to measure the active metabolite, Lodenosine 5'-triphosphate (F-ddATP), in human lymphocytes nih.govresearchgate.net. This method involves reacting F-ddATP with chloroacetaldehyde (B151913) to form a highly fluorescent etheno adduct, which is then separated by reversed-phase paired-ion chromatography nih.gov. Degradation of natural nucleic acid ribosides like ATP using periodate (B1199274) oxidation helps minimize interference nih.gov. This method showed a linear detector response for peak area measurements over the range 2.5 to 22.5 pmol (50-450 nM) nih.gov. Analyte recovery was greater than 90%, with a limit of detection of 1.4 pmol and a limit of quantitation of 2.5 pmol per HPLC injection nih.gov. This method was used to measure F-ddATP levels in peripheral blood mononuclear cells from HIV-infected patients treated with Lodenosine, showing levels ranging from 1.5 to 3.5 pmol/10^6 cells nih.gov.
| Method | Analyte(s) | Matrix | Detection | Linear Range | LOQ | Precision (Intra-assay) |
|---|---|---|---|---|---|---|
| HPLC-UV | Lodenosine, F-ddI | Human Plasma | UV | 0.05-5 µg/ml (0.2-20 µM) | N/A | < 8% |
| LC/ESI-MS/MS | Lodenosine, F-ddI | Human Plasma | MS/MS | Up to 2000 ng/ml (7.9 µM) | 4 ng/ml (Lodenosine), 8 ng/ml (F-ddI) | ≤ 13% |
| HPLC-Fluorescence | Lodenosine-TP | Lymphocytes | Fluorescence | 2.5-22.5 pmol (50-450 nM) | 2.5 pmol | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and conformational analysis of organic molecules, including nucleoside analogs like Lodenosine researchgate.netresearchgate.netethz.chrsc.orgslideshare.net. Both ¹H and ¹³C NMR spectra are fundamental tools for routine structure elucidation researchgate.netslideshare.net. Advanced multi-pulse and 2D-NMR techniques, such as COSY, TOCSY, HSQC, HMQC, HMBC, NOESY, and ROESY, provide detailed information about connectivity and spatial relationships between atoms ethz.chslideshare.net.
In the context of Lodenosine and related fluorinated nucleosides, NMR spectroscopy, including ¹⁹F NMR, has been employed to ascertain the preferred sugar pucker of the furanose ring patsnap.com. Studies have utilized coupling constant and Nuclear Overhauser Effect (NOE) data obtained from NMR experiments in solution to determine conformational preferences patsnap.com. Programs like PSEUROT are used in conjunction with ¹H and ¹⁹F NMR data to calculate sugar puckering parameters patsnap.com. These solution-state NMR data are often compared with solid-state conformations determined by X-ray crystallography and theoretical calculations to gain a comprehensive understanding of the molecule's conformation patsnap.com. The application of NMR, alongside other physicochemical methods, has been used to confirm the structure of synthesized nucleoside analogs researchgate.net.
X-ray Crystallography for Crystalline State Structural Analysis of Lodenosine and Complexes
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal wikipedia.org. By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional picture of the electron density can be produced, revealing the positions of atoms, chemical bonds, and crystallographic disorder wikipedia.org. This technique is a primary method for characterizing the atomic structure of materials, including drugs and biological molecules wikipedia.org.
While direct search results for the X-ray crystal structure of Lodenosine specifically were not found in the provided snippets, X-ray crystallography is a standard technique used in the structural characterization of nucleoside analogs and their complexes, including those with reverse transcriptase enzymes epo.orggoogleapis.com. Studies on related fluorinated nucleosides have utilized X-ray crystallography to determine their solid-state conformations, which are then compared with solution-state data from NMR and theoretical calculations patsnap.com. The technique provides crucial information about the precise arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions, which is valuable for understanding the molecule's properties and interactions with biological targets.
Mass Spectrometry for Metabolite Identification and Purity Assessment
Mass Spectrometry (MS) is a powerful analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio. It is particularly valuable for the identification of metabolites and the assessment of purity in pharmaceutical research researchgate.netgoogleapis.com.
In the study of Lodenosine, mass spectrometry, often coupled with liquid chromatography (LC-MS), has been employed for the determination of the parent drug and its metabolites nih.govdntb.gov.uaresearchgate.net. Specifically, LC/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) with selected reaction monitoring has been used for the sensitive and selective determination of Lodenosine and its major metabolite, F-ddI, in human plasma nih.gov. This technique allows for the identification of metabolites based on their mass and fragmentation patterns, even in complex biological matrices waters.com.
MS, as part of a complex of physicochemical analysis methods including chromatography and NMR, has been used to confirm the structure of synthesized nucleoside analogs researchgate.net. The ability of MS to provide precise mass measurements and fragmentation information is essential for confirming the identity and purity of synthesized compounds and for elucidating the structures of metabolic products researchgate.net. Software tools are also available to assist in the automatic identification of drug metabolites from LC-MS data by analyzing fragmentation patterns waters.com.
Future Directions and Research Perspectives for Lodenosine Derived Compounds
Design of Next-Generation Fluorinated Nucleoside Analogs with Improved Antiviral Profiles
Fluorine substitution in nucleoside analogs has been shown to influence their electronic and steric properties, lipophilicity, and pharmacokinetic profiles, potentially enhancing antiviral activity and metabolic stability nih.govmdpi.com. Research into fluorinated nucleoside analogs has demonstrated that the position of fluorine substitution on the pentose (B10789219) ring can impact antiviral activity nih.govasm.org. For example, substitution at the 2'-deoxy or 3'-deoxy position increased the antiviral activity of thymidine (B127349) analogs against HIV-1 nih.govasm.org. The incorporation of fluorine can also enhance selectivity and specificity towards viral polymerases nih.gov.
Future research directions for Lodenosine-derived compounds could involve the rational design and synthesis of new fluorinated analogs with optimized properties. This could include exploring different positions and multiple fluorine substitutions on the nucleoside scaffold to improve potency, broaden the antiviral spectrum, and enhance metabolic stability while aiming to reduce potential toxicity observed with earlier compounds. The synthesis of 6'-fluorinated aristeromycin (B1667592) analogs, for instance, has shown that difluorination can lead to stronger antiviral effects thieme-connect.com. Investigating phosphoramidate (B1195095) prodrug strategies for these novel fluorinated Lodenosine analogs could also be a path to enhance their cellular delivery and activation thieme-connect.com.
Exploration of Novel Antiviral Targets beyond Reverse Transcriptase
While Lodenosine was developed as a reverse transcriptase inhibitor nih.gov, the field of antiviral research is increasingly exploring targets beyond this well-established enzyme to combat drug resistance and target different stages of the viral life cycle patsnap.comtandfonline.comjmb.or.kr. For HIV, novel targets include the HIV capsid protein, which is involved in multiple stages of replication, and has been successfully targeted by new antivirals like Lenacapavir tandfonline.com. Other potential targets in the HIV life cycle include viral entry and integration daignet.de.
For other viruses, research is exploring targets such as encapsidation inhibitors, capsid assembly or secretion inhibitors, and compounds that reduce cccDNA replenishment in the case of Hepatitis B virus (HBV) patsnap.com. Viral non-structural proteins (NSPs) and matrix proteins are also being investigated as potential antiviral targets jmb.or.kr. Furthermore, novel approaches targeting viral genomes directly, such as using RNases, RNA interference, or CRISPR/Cas systems, are under investigation mdpi.com. Exploring the activity of Lodenosine-derived compounds or designing new analogs to target these alternative viral or host factors involved in the viral life cycle could offer new therapeutic opportunities and potentially overcome resistance to existing RT inhibitors.
Integration of Computational and Experimental Methodologies for Rational Drug Discovery
Computational methods have become indispensable tools in modern drug discovery, accelerating the identification, design, and optimization of novel antiviral compounds researchgate.netnih.govnih.govscielo.br. Techniques such as molecular docking, molecular dynamics, virtual screening, quantitative structure-activity relationships (QSAR), and ADMET prediction are widely used to understand drug-target interactions, filter large compound libraries, predict activity, and assess pharmacokinetic properties researchgate.netnih.govnih.govscielo.brnih.gov. These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines nih.govnih.gov.
Integrating computational methodologies with experimental techniques can facilitate the rational design of next-generation Lodenosine-derived compounds. Computational modeling can be used to predict the binding affinity of designed analogs to viral targets, including reverse transcriptase and potentially novel targets, and to assess their metabolic stability and potential for off-target interactions. nih.govembopress.org. High-throughput screening of virtual libraries of Lodenosine analogs can identify promising candidates for experimental synthesis and in vitro testing nih.gov. This iterative process, combining computational predictions with experimental validation, can streamline the discovery of compounds with improved antiviral profiles.
Investigation of Cross-Resistance Profiles with Other Antiviral Agents in Preclinical Models
The development of drug resistance is a major challenge in antiviral therapy, particularly for chronic viral infections like HIV and HBV patsnap.comscielo.brvirologyresearchservices.com. Viruses can rapidly develop mutations that reduce the efficacy of antiviral drugs patsnap.comvirologyresearchservices.com. Assessing the potential for cross-resistance between new drug candidates and existing antiviral agents is a critical step in preclinical development virologyresearchservices.com. Cross-resistance can occur when mutations conferring resistance to one drug also reduce susceptibility to another drug, often within the same drug class or targeting the same protein virologyresearchservices.comnih.gov.
Preclinical studies investigating Lodenosine-derived compounds should include comprehensive assessments of their activity against a panel of drug-resistant viral strains, including those with known mutations conferring resistance to currently used NRTIs and other classes of antiviral drugs. Genotypic and phenotypic analyses of resistant mutants selected in vitro can provide insights into the genetic barrier to resistance for the new compounds and identify potential cross-resistance patterns virologyresearchservices.com. Studies in relevant preclinical models can further elucidate the in vivo resistance profile and inform potential combination therapy strategies. Understanding the cross-resistance landscape is essential for positioning new Lodenosine-derived compounds within future antiviral treatment regimens, aiming to provide effective options for patients who have developed resistance to existing therapies.
Q & A
Basic Research Questions
Q. What in vitro assays are recommended to establish Lodenosine's mechanism of action?
- Methodological Guidance : Begin with target-based assays (e.g., enzyme inhibition kinetics using spectrophotometry or fluorometry) to identify molecular interactions. Pair this with cell viability assays (MTT or ATP-based luminescence) to correlate target engagement with phenotypic effects. Molecular docking simulations can predict binding affinities, but experimental validation (e.g., surface plasmon resonance) is critical for confirmation .
- Data Considerations : Include dose-response curves (IC₅₀ values) and statistical analysis (e.g., nonlinear regression) to quantify potency. Tabulate results with confidence intervals and replicate counts.
Q. How should pharmacokinetic (PK) studies for Lodenosine be designed in preclinical models?
- Methodological Guidance : Use LC-MS/MS for precise quantification of plasma/tissue concentrations. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Ensure adherence to species-specific ethical guidelines for sampling frequency .
- Data Considerations : Report bioavailability (F%) comparisons between oral and intravenous administration. Use tables to summarize PK parameters across studies, highlighting interspecies variability.
Q. What criteria define appropriate control groups in Lodenosine efficacy studies?
- Methodological Guidance : Implement placebo-controlled designs with blinding to reduce bias. For in vivo studies, use vehicle controls matched to Lodenosine’s formulation. Include positive controls (e.g., established drugs with similar targets) to benchmark efficacy .
- Data Considerations : Perform power analysis to determine sample size adequacy. Use ANOVA or mixed-effects models to compare treatment arms, adjusting for multiple comparisons.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for Lodenosine across studies?
- Methodological Guidance : Conduct a systematic review to identify methodological variables (e.g., cell line genetic background, assay incubation time). Validate discordant results using standardized protocols across labs. Apply meta-regression to assess the impact of covariates (e.g., pH, temperature) .
- Data Considerations : Create a comparative table of IC₅₀ values, annotating experimental conditions. Use funnel plots to evaluate publication bias.
Q. What strategies optimize Lodenosine’s efficacy in drug-resistant cellular models?
- Methodological Guidance : Perform combinatorial screens with Lodenosine and resistance-reversing agents (e.g., efflux pump inhibitors). Use CRISPR-Cas9 libraries to identify genetic modifiers of resistance. Validate hits with orthogonal assays (e.g., RNAi knockdown) .
- Data Considerations : Report synergy scores (e.g., Chou-Talalay combination index) and heatmaps to visualize dose-matrix interactions.
Q. How can translational studies bridge gaps between Lodenosine’s in vitro and in vivo efficacy?
- Methodological Guidance : Develop patient-derived xenograft (PDX) models to retain tumor heterogeneity. Use pharmacodynamic biomarkers (e.g., target phosphorylation) to correlate drug exposure and effect. Apply PICO frameworks to structure clinical trial design .
- Data Considerations : Include longitudinal data plots of tumor volume and biomarker levels. Use Bland-Altman analysis to assess agreement between in vitro and in vivo responses.
Methodological Frameworks and Tools
- PICO Framework : For clinical research, structure questions around Population, Intervention, Comparison, and Outcome (e.g., "In HIV patients [P], does Lodenosine [I] compared to tenofovir [C] improve viral suppression [O]?") .
- FINER Criteria : Evaluate feasibility, novelty, ethics, and relevance during study design .
- Data Synthesis : Use PRISMA guidelines for systematic reviews and forest plots for meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
